

Egfr-IN-61: A Technical Overview of Its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of **Egfr-IN-61**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The document summarizes key inhibitory activities, presents detailed experimental methodologies for relevant assays, and includes visualizations of pertinent biological pathways and experimental workflows.

Introduction

Egfr-IN-61 has emerged as a significant molecule in the study of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC). Its inhibitory action against clinically relevant EGFR mutations, including those conferring resistance to earlier-generation inhibitors, makes its selectivity profile a critical area of investigation. This guide aims to consolidate the available data on **Egfr-IN-61** to facilitate further research and development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **Egfr-IN-61** has been characterized against wild-type EGFR and key drug-resistant mutant forms. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Target Kinase	IC50 (nM)
EGFR (Wild-Type)	743[1][2][3][4][5][6]
EGFR (L858R/T790M Mutant)	42[1][2][3][4][5][6]
EGFR (L858R/T790M/C797S Mutant)	137[1][2][3][4][5][6]

Table 1: In vitro inhibitory activity of **Egfr-IN-61** against wild-type and mutant EGFR kinases.

Cellular Anti-proliferative Activity

Egfr-IN-61 has also been evaluated for its ability to inhibit the growth of cancer cell lines. The IC50 values for two NSCLC cell lines are presented below.

Cell Line	IC50 (μM)
A549	2.14[1][2][3]
H1975	1.82[1][2][3]

Table 2: Anti-proliferative activity of **Egfr-IN-61** in human cancer cell lines.

Experimental Protocols

While specific, detailed protocols for the generation of the above data for **Egfr-IN-61** are not publicly available, this section provides representative, standard methodologies for the key experiments cited.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Objective: To determine the IC50 value of a test compound against purified EGFR kinase.

Materials:

Recombinant human EGFR kinase domain (wild-type or mutant)

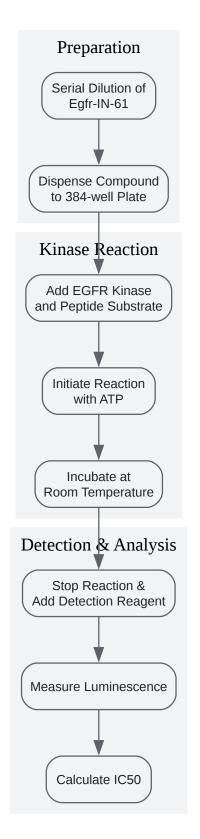


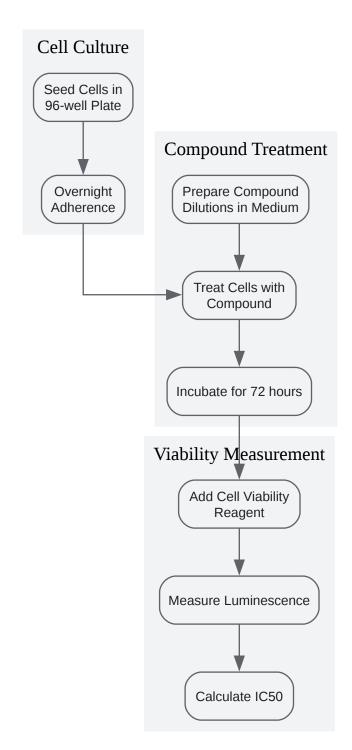
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (Egfr-IN-61) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

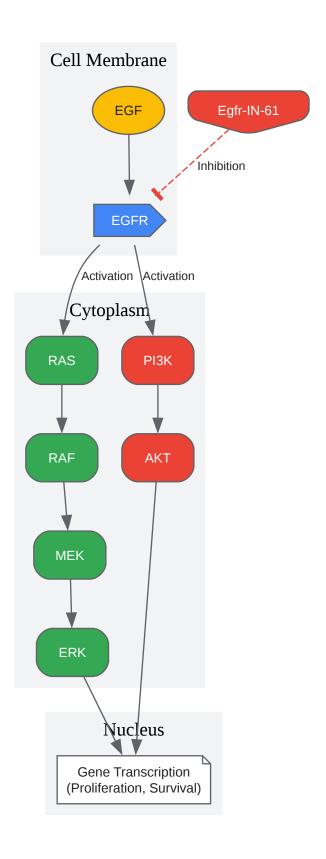
- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume of the diluted compound to the wells of a 384-well plate.
- Add the EGFR kinase and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
- The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.











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